2-(Dimethylamino)ethyl methacrylate

Radiation grafting Thorium adsorption Polyolefin modification

DMAEMA monomer provides exclusive dual functionality—both a polymerizable methacrylate backbone and a protonatable tertiary amine—that competing monomers cannot replicate. Its LCST tunability (34.7–82.0°C) surpasses NIPAM’s fixed ~32°C, enabling precision thermoresponsive drug delivery. In antimicrobial coatings, post-polymerization quaternization preserves thermal switching while achieving MIC 0.25–1.0 mg/mL. For heavy metal adsorbents, DFT-confirmed reduced steric bulk yields statistically superior Th(IV) adsorption versus DEAEMA. Reproducible reactivity ratios (rDMAEMA=0.93 with PEGMA) ensure batch-to-batch consistency in controlled radical polymerization. Specify DMAEMA where stimuli-responsiveness, kinetic predictability, and functional versatility are non-negotiable.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 25154-86-3
Cat. No. B026375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl methacrylate
CAS25154-86-3
Synonyms2-(Dimethylamino)ethyl methacrylate;  2867-47-2;  Dimethylaminoethyl methacrylate;  Ageflex FM-1;  USAF RH-3;  N,N-DIMETHYLAMINOETHYL METHACRYLATE
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN(C)C
InChIInChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3
InChIKeyJKNCOURZONDCGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1000 g/L at 20 °C (study performed without adjustment of pH value)
Solubility in water, g/100ml at 25 °C: 10.6

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)ethyl Methacrylate (CAS 25154-86-3): Physical Properties and Procurement Specifications


2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a tertiary amine-functional methacrylate monomer with molecular formula C8H15NO2 and molecular weight 157.21 g/mol . The compound appears as a clear colorless liquid with density 0.933 g/mL at 25 °C, boiling point 182-192 °C, refractive index 1.4390-1.4410, and is typically supplied stabilized with 750-2000 ppm MEHQ (monomethyl ether hydroquinone) inhibitor to prevent autopolymerization during storage . Commercially available grades range from 98.5% to ≥99.0% purity (GC) . DMAEMA possesses both a polymerizable methacrylate double bond and a protonatable tertiary amine group (pKb ≈ 8.40), enabling copolymerization with a broad range of (meth)acrylates and styrenics while imparting pH- and temperature-responsive character to resulting polymers [1].

Why 2-(Dimethylamino)ethyl Methacrylate Cannot Be Replaced by Other Amino Methacrylates in Critical Applications


Generic substitution among tertiary amine methacrylates (e.g., DMAEMA vs. DEAEMA) or among different methacrylate ester classes (e.g., DMAEMA vs. HEMA or MMA) leads to substantial and quantifiable changes in polymer properties, reaction kinetics, and end-use performance. DMAEMA exhibits reactivity ratios that differ systematically from its structural analogs—for instance, r(DMAEMA) varies from 0.71 to 1.57 depending on comonomer choice, whereas its diethylamino analog DEAEMA shows distinct reactivity behavior due to steric hindrance differences [1]. More critically, in functional materials where pH/temperature dual-responsiveness is essential, substitution with non-amine monomers eliminates stimuli-responsive behavior entirely, while substitution with DEAEMA reduces metal ion adsorption capacity by a measurable margin [2]. In antimicrobial applications, the quaternization potential inherent to DMAEMA's tertiary amine enables a post-polymerization functionalization pathway unavailable to quaternary ammonium monomers polymerized directly [3]. These differences are not marginal—they determine whether a polymer will function as designed or fail entirely in demanding applications such as controlled drug delivery, selective adsorption, or smart coatings.

Quantitative Differentiation Evidence for 2-(Dimethylamino)ethyl Methacrylate: Head-to-Head Performance Data vs. Structural Analogs


Th(IV) Adsorption Capacity: DMAEMA-Grafted Adsorbents Outperform DEAEMA-Grafted Counterparts by Structural Advantage

In a direct comparative study of radiation-grafted tertiary amine methacrylates onto polyolefin non-woven fabric (PE/PP-NWF), P-DMAEMA exhibited substantially higher Th(IV) adsorption capacity than P-DEAEMA, despite both containing similar carbonyl and tertiary amino functional groups. DFT analysis attributed this difference to the reduced steric hindrance of the dimethylamino moiety compared to the diethylamino analog, which minimizes intermolecular repulsions and enhances adsorbate accessibility [1].

Radiation grafting Thorium adsorption Polyolefin modification

LCST Tunability Range: P(DMAEMA-stat-PEGMA) Copolymers Enable Precise Thermal Response Control from 34.7 to 82.0 °C

In a systematic RAFT copolymerization study of DMAEMA with PEGMA (poly(ethylene glycol) methyl ether methacrylate), the lower critical solution temperature (LCST) of P(DMAEMA-stat-PEGMA) copolymers was tunable from 34.7 °C to 82.0 °C by varying copolymer composition and solution pH. At pH 4, protonation of DMAEMA units rendered most copolymers fully hydrophilic with no detectable LCST, whereas at pH 7 and pH 10, LCST increased linearly with PEGMA weight fraction [1]. This quantifiable tunability window substantially exceeds that reported for other common thermoresponsive monomers such as NIPAM (typical LCST ~32 °C, limited tunability without comonomer).

Stimuli-responsive polymers RAFT polymerization Smart materials

Reactivity Ratio Profile: DMAEMA Preferentially Incorporates Over Methyl Acrylate and Shows Composition-Independent Kinetics with Dodecyl Methacrylate

In DMAEMA/methyl acrylate (MA) copolymerization, DMAEMA incorporates faster than MA in all solvent systems tested (DMSO, toluene, EtOH, EtOH/water), with reactivity ratios confirming preferential DMAEMA incorporation [1]. In contrast, DMAEMA/n-dodecyl methacrylate copolymerization in toluene shows no concentration effects on composition or heterogeneity, with reactivity ratios r(DMAEMA)=1.57 ± 0.20 and r(dodecyl methacrylate)=0.83 ± 0.02, enabling predictable compositional control [2]. This behavior differs from related amine monomers such as DMAPMA, which exhibits concentration-dependent compositional drift due to hydrogen-bonding assemblies.

Copolymerization kinetics Reactivity ratios Compositional control

Post-Polymerization Quaternization Enables Tunable Antimicrobial Activity: MIC Reduction from Inactive to 0.25-1.0 mg/mL Against E. coli and S. aureus

PDMAEMA homopolymer exhibits negligible antimicrobial activity in its native tertiary amine form. However, partial quaternization (approximately 10 mol%) using alkyl halides (bromoethane, iodoethane, bromohexane, bromoethanol) converts the polymer into an effective antimicrobial agent with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 mg/mL against Escherichia coli and Staphylococcus aureus, depending on the quaternizing agent [1]. The comparison of antimicrobial values between PQDMAEMA-EtBr and PQDMAEMA-EtBrOH copolymers demonstrates that the hydrophobic character of the polymer increases upon quaternization, leading to higher surface activity compared to the precursor PDMAEMA homopolymer [1].

Antimicrobial polymers Quaternization Biocidal materials

Copolymerization Reactivity Ratios with (Meth)acrylates: DMAEMA Shows Systematic Variation Across Comonomer Series Enabling Tailored Incorporation Profiles

In Pd(PPh3)2(CCPh)2-initiated copolymerizations, DMAEMA reactivity ratios vary systematically with comonomer type: r(DMAEMA)=1.13 with MMA (r(MMA)=1.07, near-azeotropic), r(DMAEMA)=0.77 with n-BMA (r(n-BMA)=0.84), r(DMAEMA)=1.54 with MA (r(MA)=0.09, strongly DMAEMA-favored), and r(DMAEMA)=0.71 with n-BA (r(n-BA)=0.14) [1]. In ATRP copolymerization with n-butyl methacrylate, alternative values of r(DMAEMA)=1.07 and r(BMA)=1.24 were reported, demonstrating initiator-system dependence [2]. This systematic dataset enables predictive selection of comonomer pairs to achieve desired copolymer composition profiles.

Reactivity ratios Pd-catalyzed polymerization Copolymer composition

Polymerization Rate Acceleration with DMAEMA Feed Composition: Three-Fold Increase from 80 to 95 mol% in Nitroxide-Mediated Copolymerization

In nitroxide-mediated copolymerization of DMAEMA with styrene at 80 °C in bulk, the polymerization rate increased three-fold when the DMAEMA feed composition was increased from f(DMAEMA)=80 mol% to f(DMAEMA)=95 mol%. Linear increases in number-average molecular weight (Mn=9.5-11.2 kg/mol) with conversion were observed up to approximately 50% conversion, and copolymers exhibited monomodal, relatively narrow molecular weight distributions (polydispersity = 1.32-1.59), confirming controlled/living character [1].

Nitroxide-mediated polymerization Copolymerization kinetics Living polymerization

Procurement-Driven Application Scenarios for 2-(Dimethylamino)ethyl Methacrylate: Where Quantitative Differentiation Translates to Performance


Stimuli-Responsive Drug Delivery Systems Requiring Precisely Tunable LCST

When developing drug delivery vehicles that require thermal triggering at specific physiological or slightly hyperthermic temperatures (e.g., 37-42 °C for tumor-targeted release), DMAEMA-based copolymers offer a documented LCST tunability range of 34.7-82.0 °C through compositional and pH control [1]. This tunability window exceeds that of alternative thermoresponsive monomers such as NIPAM (fixed ~32 °C). Procurement of DMAEMA rather than alternative amine methacrylates is justified by the established reactivity ratios with PEGMA (r(DMAEMA)=0.93, r(PEGMA)=0.66) that enable reproducible synthesis of copolymers with predetermined thermal response profiles [1].

Radiation-Grafted Adsorbents for Selective Metal Ion Recovery

For fabricating radiation-grafted adsorbents targeting Th(IV) or analogous heavy metal ion recovery from aqueous streams, DMAEMA provides statistically superior adsorption capacity compared to its diethylamino analog DEAEMA when grafted onto polyolefin substrates [2]. DFT analysis confirms that the reduced steric bulk of the dimethylamino group minimizes intermolecular repulsions and enhances active site accessibility—a structural advantage not shared by bulkier tertiary amine methacrylates [2]. This evidence supports specification of DMAEMA over DEAEMA in procurement for adsorption applications.

Antimicrobial Surface Coatings with Preserved Stimuli-Responsiveness

When designing antimicrobial coatings that must retain pH- or temperature-responsive switching behavior, DMAEMA enables a unique post-polymerization quaternization strategy unavailable with permanently cationic monomers. As demonstrated in controlled studies, partial quaternization (approximately 10 mol%) converts non-antimicrobial PDMAEMA into an effective biocide with MIC values of 0.25-1.0 mg/mL against both Gram-positive and Gram-negative bacteria, while preserving the thermo-responsive LCST character of the parent polymer [3]. Alternative approaches using pre-quaternized monomers sacrifice this dual functionality entirely. Procurement of DMAEMA is therefore essential for applications requiring both antimicrobial activity and environmental responsiveness.

Controlled Radical Polymerization Processes Requiring Predictable Kinetics

In nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP) processes for functional polymer production, DMAEMA feed composition directly governs polymerization rate—a three-fold acceleration is observed when increasing f(DMAEMA) from 80 to 95 mol% in DMAEMA/styrene NMP [4]. Additionally, the absence of concentration-dependent compositional drift in DMAEMA/dodecyl methacrylate copolymerization (unlike DMAPMA-based systems) ensures reproducible copolymer architecture across batch scales [5]. These kinetic and compositional predictability features make DMAEMA the preferred choice for scaled production of functional (co)polymers via controlled radical polymerization.

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